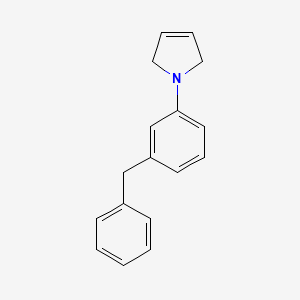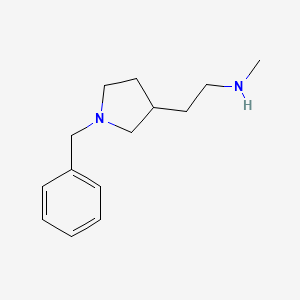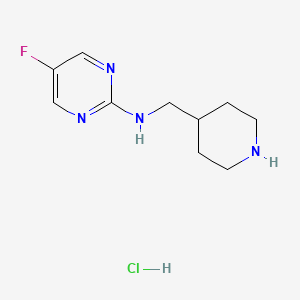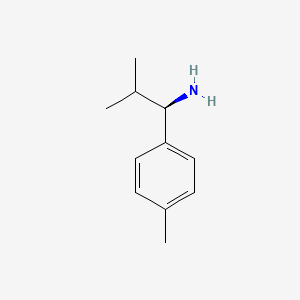
(R)-2-methyl-1-(p-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-methyl-1-(p-tolyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group, a tolyl group, and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-1-(p-tolyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-methylpropan-1-amine and p-tolyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-1-(p-tolyl)propan-1-amine may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-1-(p-tolyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-methyl-1-(p-tolyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine
In medicine, ®-2-methyl-1-(p-tolyl)propan-1-amine may have potential therapeutic applications. It could be explored for its effects on neurological or cardiovascular systems, among others.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-methyl-1-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- ®-2-methyl-1-phenylpropan-1-amine
- ®-2-methyl-1-(m-tolyl)propan-1-amine
- ®-2-methyl-1-(o-tolyl)propan-1-amine
Uniqueness
®-2-methyl-1-(p-tolyl)propan-1-amine is unique due to its specific structural configuration and the presence of the p-tolyl group. This configuration may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
®-2-methyl-1-(p-tolyl)propan-1-amine is a compound of significant interest in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study. Further research is needed to fully understand its potential and to explore new applications.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
DCGCLQGIZXOQQO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


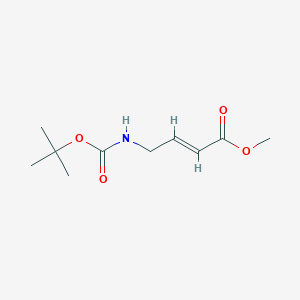
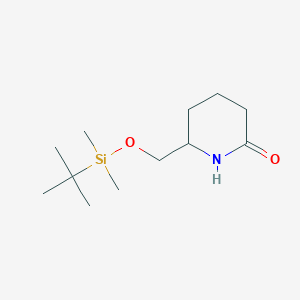
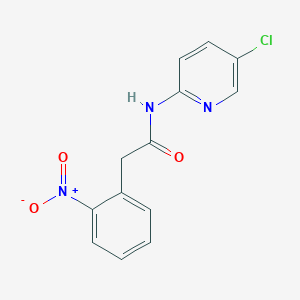
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
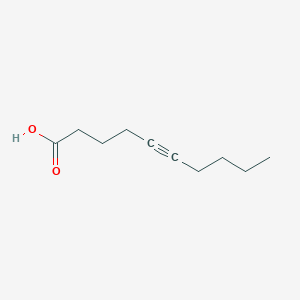
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

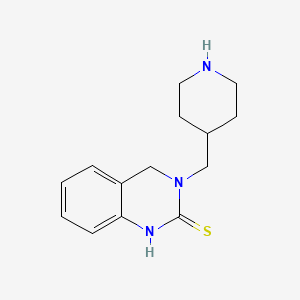
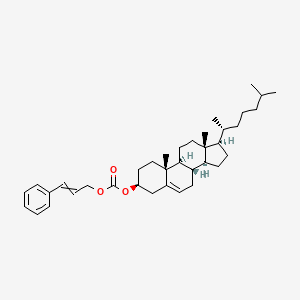
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
